molecular formula C11H13NO2S B14823213 3-Cyclopropoxy-2-(methylthio)benzamide

3-Cyclopropoxy-2-(methylthio)benzamide

Cat. No.: B14823213
M. Wt: 223.29 g/mol
InChI Key: JBNBWVVXMREGQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-(methylthio)benzamide typically involves the reaction of 3-cyclopropoxybenzoic acid with methylthioamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) . The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-(methylthio)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-2-(methylthio)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-(methylthio)benzamide is unique due to its specific structural features, such as the presence of a cyclopropoxy group and a methylthio group. These structural elements contribute to its distinct chemical reactivity and biological activities compared to other benzamide derivatives .

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

3-cyclopropyloxy-2-methylsulfanylbenzamide

InChI

InChI=1S/C11H13NO2S/c1-15-10-8(11(12)13)3-2-4-9(10)14-7-5-6-7/h2-4,7H,5-6H2,1H3,(H2,12,13)

InChI Key

JBNBWVVXMREGQG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1OC2CC2)C(=O)N

Origin of Product

United States

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